Fmoc-D-Thz-OH (CAS 198545-89-0), also known as Fmoc-D-thioproline or Fmoc-D-thiazolidine-4-carboxylic acid, is a highly specialized, sulfur-containing proline analog protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. In commercial procurement and advanced solid-phase peptide synthesis (SPPS), it serves two primary functions: acting as a conformationally constrained building block that alters peptide backbone geometry, and serving as a masked N-terminal D-cysteine precursor in Native Chemical Ligation (NCL) workflows. Its unique thiazolidine ring structure provides distinct thermodynamic properties and oxidative stability compared to standard amino acids, making it an essential raw material for the synthesis of mirror-image proteins, cyclic D-peptides, and protease-resistant peptidomimetics .
Substituting Fmoc-D-Thz-OH with its closest natural analog, Fmoc-D-Pro-OH, or its acyclic counterpart, Fmoc-D-Cys(Trt)-OH, fundamentally compromises both synthesis processability and final peptide performance. Unlike D-proline, the sulfur atom in the D-thioproline ring lowers the rotational barrier for cis/trans isomerization by approximately 10 kJ/mol and alters the exo/endo ring pucker, which is critical for the rapid folding and structural locking of peptidomimetics [1]. Furthermore, in Native Chemical Ligation (NCL), attempting to use standard Trt-protected D-cysteine often leads to premature deprotection, unwanted cyclization, or oxidation during iterative SPPS steps. Fmoc-D-Thz-OH successfully masks the N-terminal thiol as a stable thiazolidine ring, which is only unmasked to D-cysteine post-cleavage under specific methoxylamine conditions, ensuring high-yield assembly of massive mirror-image proteins [2].
In the synthesis of large D-proteins via Native Chemical Ligation (NCL), Fmoc-D-Thz-OH is utilized to mask N-terminal D-cysteine residues. Compared to standard Fmoc-D-Cys(Trt)-OH, which can undergo premature side reactions or oxidation during iterative SPPS and thioesterification, the thiazolidine ring of D-Thz remains completely stable under standard Fmoc deprotection and coupling conditions. It is quantitatively unmasked to D-cysteine post-cleavage using methoxylamine, enabling highly controlled, sequential ligations without sequence degradation [1].
| Evidence Dimension | N-terminal Cysteine Masking Stability during SPPS |
| Target Compound Data | Stable thiazolidine ring; requires specific methoxylamine unmasking |
| Comparator Or Baseline | Fmoc-D-Cys(Trt)-OH (susceptible to premature deprotection/oxidation) |
| Quantified Difference | Prevents premature cyclization/oxidation in multi-fragment NCL |
| Conditions | Solid-Phase Peptide Synthesis (SPPS) followed by Native Chemical Ligation (NCL) |
Enables the stepwise assembly of massive mirror-image proteins (e.g., D-polymerases) by safely masking reactive ligation sites until required.
The substitution of the γ-methylene group in proline with a sulfur atom to form thioproline (Thz) significantly alters the thermodynamic landscape of the peptide backbone. NMR line-shape analyses demonstrate that the rotational barrier for the cis/trans isomerization of the peptide bond preceding Thz is reduced by approximately 10 kJ/mol compared to standard proline. Furthermore, the bulky sulfur atom biases the ring pucker, influencing the exo/endo equilibrium and stabilizing specific secondary structures in cyclic D-peptides and peptidomimetics [1].
| Evidence Dimension | Rotational barrier for cis/trans isomerization (ΔG‡) |
| Target Compound Data | ~75 kJ/mol (reduced barrier for Thz) |
| Comparator Or Baseline | Standard Proline (~85 kJ/mol) |
| Quantified Difference | Reduction of ~10 kJ/mol in rotational barrier |
| Conditions | Dynamic 1H NMR spectroscopy of Ala-Yaa-(4-)nitroanilide model peptides |
Critical for designing fast-folding peptidomimetics and conformationally locked drugs where standard D-proline fails to achieve the target 3D geometry.
For commercial procurement, Fmoc-D-Thz-OH is supplied at ≥99% HPLC purity with a strictly controlled optical rotation ([a]D20 = +70 ± 2º in DMF). When compared to crude or lower-grade stereoisomer mixtures, this high enantiomeric purity is critical. In multi-step SPPS, even a 1-2% enantiomeric impurity (e.g., L-Thz contamination) leads to the exponential accumulation of diastereomeric peptide byproducts, which are structurally similar and notoriously difficult to separate via preparative HPLC .
| Evidence Dimension | Enantiomeric and Chemical Purity |
| Target Compound Data | ≥99% HPLC, [a]D20 = +70 ± 2º |
| Comparator Or Baseline | Lower-grade or racemic mixtures (<95% purity) |
| Quantified Difference | Eliminates exponential accumulation of diastereomeric impurities |
| Conditions | Standard Quality Control (HPLC, Polarimetry in DMF) |
Guarantees high-yield, reproducible synthesis of complex D-peptides without the need for exhaustive downstream purification.
Fmoc-D-Thz-OH is the optimal choice for masking N-terminal D-cysteine residues during the assembly of large D-proteins, such as synthetic D-polymerases. Its stability during SPPS ensures that multi-fragment ligations can proceed sequentially without premature side reactions [1].
Due to its lowered cis/trans isomerization barrier and altered ring pucker compared to D-proline, Fmoc-D-Thz-OH is utilized in the design of fast-folding cyclic D-peptides. It forces the peptide backbone into specific bioactive geometries that cannot be achieved with standard amino acids [2].
Incorporating D-thioproline into peptide drug candidates enhances resistance against prolyl oligopeptidases while simultaneously acting as a localized structural constraint to protect the peptide from enzymatic degradation during formulation and in vivo circulation [2].